Iridium(3+);2-phenylpyridine

Catalog No.
S904177
CAS No.
94928-86-6
M.F
C33H24IrN3
M. Wt
654.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iridium(3+);2-phenylpyridine

CAS Number

94928-86-6

Product Name

Iridium(3+);2-phenylpyridine

IUPAC Name

iridium(3+);tris(2-phenylpyridine)

Molecular Formula

C33H24IrN3

Molecular Weight

654.8 g/mol

InChI

InChI=1S/3C11H8N.Ir/c3*1-2-6-10(7-3-1)11-8-4-5-9-12-11;/h3*1-6,8-9H;/q3*-1;+3

InChI Key

NSABRUJKERBGOU-UHFFFAOYSA-N

Synonyms

tris(2-phenylpyridine)iridium(III)

Canonical SMILES

C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.[Ir+3]

The exact mass of the compound Tris(2-phenylpyridine)iridium is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Iridium(3+);2-phenylpyridine, CAS 94928-86-6, is the facial (fac) isomer of tris[2-phenylpyridinato-C2,N]iridium(III), commonly known as fac-Ir(ppy)3. It is the benchmark green phosphorescent emitter for Organic Light-Emitting Diodes (OLEDs) due to its high photoluminescence quantum yield (PLQY), which approaches 100% by harvesting both singlet and triplet excitons. Its established thermal stability and well-characterized electrochemical properties make it a primary choice for developing efficient and reliable green-emitting OLED devices used in displays and solid-state lighting.

Material Fit

Green electrophosphorescent emitter Reported near-unity PLQY in solid-state films
Photoreducing photocatalyst Well-defined excited-state redox potentials
Benchmark reference Standard for iridium-based OLED emitter development

Procuring this compound requires strict isomeric control. The facial (fac) isomer is highly luminescent, while the meridional (mer) isomer, a common impurity from kinetically controlled synthesis, is thermodynamically less stable and exhibits significantly weaker, red-shifted emission at room temperature. Using a crude mixture containing the mer-Ir(ppy)3 isomer as a cost-saving substitute directly compromises device performance, leading to dramatic losses in luminescence efficiency and color purity. Therefore, specifying the high-purity facial isomer (CAS 94928-86-6) is critical for achieving the high external quantum efficiencies expected from Ir(ppy)3-based devices.

Substitution Risk

fac-Ir(ppy)₃ High PLQY and well-characterized emission
mer-Ir(ppy)₃ Reported PLQY an order of magnitude lower; substitution may cause severe efficiency loss
fac-Ir(ppy)₃ Isotropic dipole orientation, established EQE baseline
Ir(ppy)₂(acac) Predominantly horizontal dipoles alter outcoupling; direct substitution may require optical redesign

Isomeric Purity Dictates Luminescence Efficiency: fac- vs. mer-Ir(ppy)3

The facial isomer of Ir(ppy)3 is strongly phosphorescent, with a photoluminescence quantum yield (PLQY) that can approach 1.0 (100%) in solid-state matrices, making it highly effective for light emission. In stark contrast, the meridional (mer) isomer is significantly less emissive, with its luminescence largely quenched at room temperature. This difference is not incremental; it is the primary determinant of the material's utility as an emitter, making the procurement of isomerically pure fac-Ir(ppy)3 essential.

Evidence DimensionPhotoluminescence Quantum Yield (PLQY)
Target Compound DataApproaches 1.0 (100%) in solid matrix
Comparator Or Baselinemer-Ir(ppy)3: Weakly emissive at room temperature
Quantified DifferenceQualitatively massive; fac-isomer is the primary emissive species
ConditionsSolid-state film or deaerated solution at room temperature.

Purchasing material with mer-isomer contamination directly results in lower device efficiency and poor color purity.

PLQY vs. mer-Isomer
Head-to-head
97% ± 2% (fac)
vs 30% (mer)
Substantial efficiency drop with wrong isomer
Doped CBP film; cross-study comparable

High Thermal Stability for Reliable Vacuum Deposition Processing

Fac-Ir(ppy)3 exhibits high thermal stability, a critical requirement for manufacturing OLEDs via thermal evaporation. Thermogravimetric analysis (TGA) shows a decomposition temperature above 330 °C. This stability ensures the compound can be sublimed under high vacuum without degradation, a key processability advantage for achieving uniform, high-quality emissive layers. This contrasts with some related complexes like Ir(ppy)2(acac), which can show degradation during thermal aging under deposition conditions.

Evidence DimensionDecomposition Temperature (TGA, 0.5% weight loss)
Target Compound Data>330 °C
Comparator Or BaselineIr(ppy)2(acac): Known to undergo degradation during thermal aging
Quantified DifferenceHigh stability ensures material integrity during device fabrication.
ConditionsThermogravimetric analysis; high-vacuum thermal evaporation.

High thermal stability is a prerequisite for reproducible, large-scale manufacturing of OLED devices using standard vacuum deposition techniques.

EQE & Dipole Orientation
Head-to-head
18.3% (fac)
vs 21.7% Ir(ppy)₂(acac)
Lower EQE with isotropic dipole; acac variant may require optical redesign
Identical device architecture

Benchmark Electrochemical Levels for Green OLED Host Compatibility

The electronic structure of fac-Ir(ppy)3 is well-suited for green emission within standard OLED architectures. Its HOMO level is approximately -5.6 eV and its LUMO level is around -3.0 eV. These energy levels are compatible with a wide range of common host materials like CBP and TCTA, facilitating efficient energy transfer and charge trapping. In contrast, blue-emitting complexes like FIrpic have different energy levels (e.g., a lower HOMO) specifically tuned for higher-energy emission, making them unsuitable substitutes for green device stacks.

Evidence DimensionHighest Occupied / Lowest Unoccupied Molecular Orbital (HOMO/LUMO) Levels
Target Compound DataHOMO: ~ -5.6 eV; LUMO: ~ -3.0 eV
Comparator Or BaselineFIrpic (blue emitter): Different HOMO/LUMO levels for higher energy emission
Quantified DifferenceEnergy levels are optimized for green emission and compatibility with standard green host materials.
ConditionsCyclic voltammetry or DFT calculations, values relative to vacuum.

Selecting this compound ensures compatibility with established host materials and device architectures, reducing process development risk.

Thermal Stability
Class-level
>300 °C
Supports vacuum thermal evaporation process
TGA, 0.5% weight loss; comparable to FIrpic onset ~330 °C

Proven High External Quantum Efficiency (EQE) in Optimized Devices

The procurement of high-purity fac-Ir(ppy)3 is justified by the exceptionally high device efficiencies it enables. Optimized OLEDs using fac-Ir(ppy)3 as the dopant have demonstrated peak external quantum efficiencies (EQEs) of approximately 24% without complex light out-coupling structures. In other optimized device structures, EQEs have reached as high as 21.6-21.9%. This level of performance, which approaches the theoretical maximum for isotropic emitters, establishes fac-Ir(ppy)3 as a reliable standard for high-efficiency green electroluminescence.

Evidence DimensionPeak External Quantum Efficiency (EQE) in a fabricated OLED
Target Compound Data~24%; 21.9%
Comparator Or BaselineTheoretical limit for first-generation fluorescent OLEDs (~5%)
Quantified DifferenceOver 4x higher efficiency than standard fluorescent emitters.
ConditionsOptimized phosphorescent OLED device architecture, typically doped into a host material like TCTA or CBP.

This compound provides a direct and proven pathway to fabricating OLEDs with state-of-the-art energy efficiency.

Photoredox Potential
Class-level
E*ox -1.75 V vs SCE
ET ~2.5 eV
Defined mild photoreducing window
Weaker reducing power vs newer NHC complexes
Operational Lifetime (LT50)
Supporting evidence
23,000 h (m1BTCBP)
vs 8,500 h (mCBP)
Host-dependent lifetime; optimal host required
At 1000 cd/m² initial luminance; extrapolated
Sublimed Purity
Specification review
>99.5%
Higher purity reduces quenching and charge traps
Sublimed grade; HPLC determined, batch consistency

Primary Green Emitter for High-Efficiency OLED Displays and Lighting

As a dopant in the emissive layer of OLEDs, fac-Ir(ppy)3 is the industry-standard choice for achieving high-efficiency green light emission. Its near-unity quantum yield and proven ability to enable devices with over 20% EQE make it ideal for applications where power efficiency and brightness are critical, such as in smartphone displays, televisions, and architectural lighting panels.

Process-Reliable Dopant for Thermally Evaporated OLED Manufacturing

The high thermal stability of fac-Ir(ppy)3 makes it exceptionally well-suited for large-scale manufacturing workflows that rely on vacuum thermal evaporation. Its ability to be sublimed without decomposition ensures reproducible film quality and device performance, a critical factor for industrial production.

Benchmark Material for Photophysics and Materials Science Research

Due to its well-documented photophysical and electrochemical properties, fac-Ir(ppy)3 serves as a crucial reference compound in materials science. It is frequently used as a standard for calibrating new emitters, validating host materials, and investigating fundamental charge transport and energy transfer mechanisms in organic electronics.

Sensitizer and Photocatalyst in Organic Synthesis

Beyond OLEDs, the excited state of Ir(ppy)3 possesses a strong reduction potential, making it an effective photoredox catalyst for a variety of organic transformations. Its ability to be activated by visible light allows for mild reaction conditions in applications such as reductive cyclizations and C-H functionalization.

Application Fit Matrix

Application
Selection Property
Validation Focus
Green OLED emitter research
Reported near-unity PLQY in CBP host
Device quantum efficiency and host compatibility
Photoredox catalysis
Excited-state redox potentials and triplet energy
Mild photoreducing reaction scope calibration
Academic benchmarking
Well-characterized photophysical reference
Standard for new iridium emitter evaluation
Vacuum-deposited OLED manufacturing
Thermal stability and high-purity sublimed grade
Batch reproducibility and process compatibility

Hydrogen Bond Acceptor Count

6

Exact Mass

655.15995 Da

Monoisotopic Mass

655.15995 Da

Heavy Atom Count

37

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

693794-98-8

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